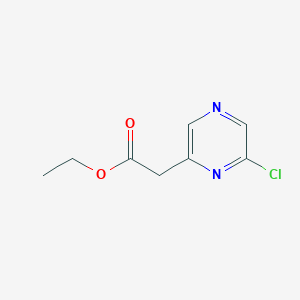

1-Cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

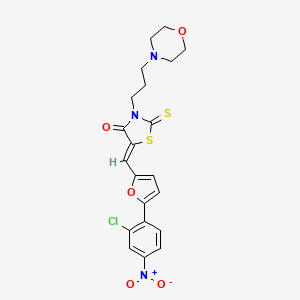

1-Cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea is a urea derivative that is part of a broader class of compounds characterized by the presence of the urea functional group. Urea derivatives are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of urea derivatives can be achieved through various methods. One such method involves the Lossen rearrangement, which is a single-pot synthesis that can convert carboxylic acids to ureas without racemization. This method is environmentally friendly and cost-effective, as it allows for the recovery and recycling of byproducts . Another approach to synthesizing urea derivatives is through nucleophilic substitution reactions, as demonstrated in the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea .

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea has been determined, revealing important structural features such as the chair conformation of the cyclohexyl groups and the planarity of certain molecular fragments . Density functional theory (DFT) studies can also be used to optimize the structure of urea derivatives and compare them with experimental data .

Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions. For example, they can undergo reactions with cyclohexane-1,2-dione to form compounds with ten-membered rings . Additionally, urea derivatives can be involved in intramolecular vicinal diamination of alkynes, leading to the synthesis of fused indole-cyclic urea derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of hydrogen bonding interactions plays a crucial role in the stability of these compounds. For example, adjacent molecules of 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea are linked by intermolecular hydrogen bonds, forming chains that stabilize the crystal structure . Furthermore, the modification of peripheral substituents in cyclohexane bis-urea compounds can lead to the formation of efficient hydrogelators capable of gelating water and aqueous solutions .

Wissenschaftliche Forschungsanwendungen

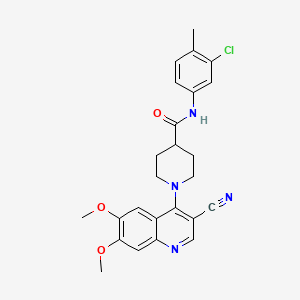

Organic Synthesis and Catalysis

Urea derivatives are utilized as catalysts in organic synthesis, such as in the improved synthesis of 2,2'-arylmethylene bis derivatives catalyzed by urea under ultrasound, offering advantages like environmental friendliness and high yields (Ji-tai Li et al., 2012). Additionally, urea functions as a structure-directing agent in the photopolymerization of organogels, leading to the formation of conjugated nanofibers (O. Dautel et al., 2006), indicating its role in creating advanced materials.

Material Chemistry and Hydrogel Formation

Cyclohexane bis-urea compounds have been developed for the gelation of water and aqueous solutions, showcasing their efficiency as hydrogelators (M. de Loos et al., 2005). These materials have potential applications in drug delivery systems and tissue engineering.

Environmental and Analytical Chemistry

The study of substituted ureas synthesized from amines and CO2 using a functional ionic liquid as the catalyst (T. Jiang et al., 2008) highlights the environmental applications of urea derivatives in capturing and utilizing carbon dioxide, which is crucial for addressing climate change and sustainability.

Advanced Functional Materials

Research into the complexation-induced unfolding of heterocyclic ureas (P. Corbin et al., 2001) provides insights into the design of foldamers and supramolecular structures, which are essential for the development of novel biomimetic materials and molecular recognition systems.

Eigenschaften

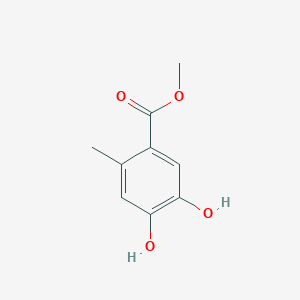

IUPAC Name |

1-cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c18-14(12-7-3-1-4-8-12)11-16-15(19)17-13-9-5-2-6-10-13/h12-14,18H,1-11H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGBEPWWPDXZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)NC2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2553204.png)

![1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2553205.png)

![2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2553215.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2553216.png)

![4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2553218.png)

![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553221.png)